gamma-Butyrobetaine-d9 Hydrochloride

Overview

Description

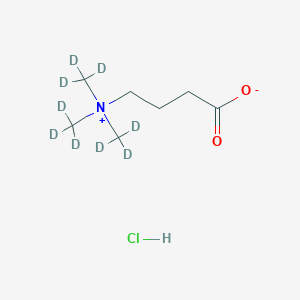

Gamma-Butyrobetaine-d9 Hydrochloride is a deuterated form of gamma-butyrobetaine hydrochloride, a biochemical compound used primarily in proteomics research. It is a stable isotope-labeled compound with the molecular formula C7H7D9ClNO2 and a molecular weight of 190.72 . This compound is often utilized in studies involving enzyme regulation and substrate interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Butyrobetaine-d9 Hydrochloride can be synthesized through a multi-step process involving the deuteration of gamma-butyrobetaine. The synthesis typically involves the following steps:

Deuteration of Precursors: The initial step involves the deuteration of the precursor compounds. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions.

Formation of Gamma-Butyrobetaine: The deuterated precursors are then reacted to form gamma-butyrobetaine. This step may involve the use of catalysts and specific temperature and pressure conditions to ensure complete deuteration.

Hydrochloride Formation: The final step involves the conversion of gamma-butyrobetaine to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the integrity of the deuterated compound.

Chemical Reactions Analysis

As a Substrate for Gamma-Butyrobetaine Dioxygenase

Gamma-butyrobetaine dioxygenase (BBOX1) is an enzyme that catalyzes the conversion of gamma-butyrobetaine to L-carnitine .

Reaction:

The enzyme utilizes iron as a cofactor and can be stimulated by reducing agents . Gamma-butyrobetaine dioxygenase exhibits broad substrate selectivity and can process modified substrates, including L-carnitine and D-carnitine, to form 3-dehydrocarnitine and trimethylaminoacetone .

Microbial Metabolism

Gamma-butyrobetaine is metabolized by gut microbes into trimethylamine (TMA), which is further converted into trimethylamine N-oxide (TMAO) .

Production of Gamma-Butyrobetaine

Gamma-butyrobetaine can be produced from gamma-butyrolactone through a series of chemical conversions :

-

Gamma-butyrolactone reacts with hydrogen chloride to yield gamma-chlorobutyric acid .

-

Gamma-chlorobutyric acid is converted to a gamma-chlorobutyric acid lower alkyl ester using a lower aliphatic alcohol (such as methanol or ethanol) in the presence of hydrogen chloride as an esterification catalyst .

-

The gamma-chlorobutyric acid lower alkyl ester reacts with trimethylamine to produce trimethylammonium butyric acid lower alkyl ester chloride .

-

Trimethylammonium butyric acid lower alkyl ester chloride is saponified with a base to form gamma-butyrobetaine .

Preparation Method Using Gamma-Chloro Butyric Acid and Trimethylamine

Gamma-butyrobetaine can be synthesized from gamma-chloro butyric acid and trimethylamine with the addition of a catalytic agent (potassium halide or sodium halide) . The reaction can occur under the following conditions :

-

Temperature: 60-120°C, Pressure: 0.4-0.8MPa, Time: 3-10 hours

-

Temperature: 30-35°C, Normal pressure, Time: 2-4 days

Quantification Using LC-MS/MS

Levels of gamma-butyrobetaine can be measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS) . Stable isotope dilution is employed using d9(methyl) isotopologues as internal standards .

Scientific Research Applications

Metabolic Studies

Gamma-Butyrobetaine-d9 Hydrochloride serves as a valuable tool in metabolic research due to its role as a precursor in the synthesis of L-carnitine. Studies have indicated that it can influence the production of trimethylamine (TMA) and trimethylamine N-oxide (TMAO), metabolites associated with cardiovascular diseases. For instance, research demonstrated that gamma-butyrobetaine is metabolized by gut microbiota into TMA, which subsequently affects TMAO levels in the bloodstream .

Key Findings:

- Biosynthesis Pathway: Gamma-butyrobetaine is the immediate precursor to L-carnitine, and its conversion is catalyzed by gamma-butyrobetaine dioxygenase .

- Microbial Metabolism: In murine models, this compound was shown to be converted to TMA and TMAO through gut microbial pathways, highlighting its importance in understanding gut-brain interactions and metabolic syndromes .

Gut Microbiota Interaction Studies

The compound has been utilized to study the interaction between dietary components and gut microbiota. It has been observed that high-fat diets can enhance the microbial conversion of L-carnitine to TMA via gamma-butyrobetaine, leading to increased levels of TMAO, which is linked to atherogenic processes .

Research Insights:

- Dietary Impact: The administration of this compound in studies revealed that it could modulate the gut microbiota composition and activity, impacting metabolic outcomes related to cardiovascular health .

- Microbial Pathways: Specific microbial species were identified as crucial players in the conversion of gamma-butyrobetaine to TMAO, providing insights into potential therapeutic targets for managing cardiovascular risks associated with diet .

Clinical Implications

The implications of this compound extend into clinical research where it may aid in understanding various health conditions linked to metabolism. Its role as a pro-atherogenic intermediate suggests potential applications in studying cardiovascular diseases and metabolic disorders.

Clinical Observations:

- Cardiovascular Disease Risk: Elevated levels of TMAO have been correlated with increased cardiovascular disease risk. Thus, understanding how this compound influences this pathway could lead to novel preventive strategies .

- Potential Therapeutics: The inhibition of pathways involving gamma-butyrobetaine may offer new avenues for therapeutic interventions aimed at reducing TMAO levels and improving metabolic health outcomes .

Data Tables

| Application Area | Findings/Insights |

|---|---|

| Metabolic Studies | This compound is a precursor for L-carnitine; influences TMA/TMAO production. |

| Gut Microbiota Interaction | Enhances microbial metabolism of L-carnitine; links dietary fat intake with cardiovascular risk. |

| Clinical Implications | Potential role in managing cardiovascular disease risks associated with elevated TMAO levels. |

Case Studies

-

Study on Gut Microbiota and TMA Production

- Researchers administered this compound to mice and monitored plasma levels of TMA and TMAO post-administration.

- Results indicated significant increases in plasma TMA levels following treatment, confirming the compound's role in microbial metabolism.

-

Impact on Cardiovascular Health

- A cohort study involving patients with heart failure showed correlations between elevated plasma levels of TMAO and dietary intake of L-carnitine-derived compounds.

- The study highlighted how interventions targeting gut microbiota metabolism could potentially mitigate cardiovascular risks.

Mechanism of Action

Gamma-Butyrobetaine-d9 Hydrochloride exerts its effects primarily through its role in the biosynthesis of L-carnitine. The compound is converted to L-carnitine by the enzyme gamma-butyrobetaine dioxygenase (BBOX1). This enzyme catalyzes the hydroxylation of gamma-butyrobetaine to form L-carnitine, which is essential for the transport of activated fatty acids across the mitochondrial membrane during beta-oxidation . The molecular targets and pathways involved include the mitochondrial fatty acid transport system and the beta-oxidation pathway .

Comparison with Similar Compounds

Gamma-Butyrobetaine-d9 Hydrochloride is unique due to its deuterated nature, which makes it particularly useful in isotope-labeled studies. Similar compounds include:

Gamma-Butyrobetaine Hydrochloride: The non-deuterated form, which is also involved in L-carnitine biosynthesis.

L-Carnitine: The end product of gamma-butyrobetaine oxidation, essential for fatty acid metabolism.

Gamma-Butyrobetaine Ethyl Ester: A derivative used in various biochemical studies.

This compound stands out due to its stable isotope labeling, which provides enhanced accuracy and reliability in analytical studies.

Biological Activity

Gamma-butyrobetaine-d9 hydrochloride (GBB-d9) is a deuterated derivative of gamma-butyrobetaine (GBB), which serves as a precursor in the biosynthesis of L-carnitine. Understanding its biological activity is crucial, particularly in the context of metabolic processes and potential therapeutic applications. This article reviews the biological activity of GBB-d9, focusing on its mechanisms, metabolic pathways, and implications for health.

GBB is primarily known for its role in the synthesis of L-carnitine, catalyzed by the enzyme gamma-butyrobetaine dioxygenase (BBOX). This enzyme facilitates the conversion of GBB into L-carnitine, which is essential for fatty acid transport into mitochondria for beta-oxidation. The enzymatic activity of BBOX is influenced by various factors, including substrate availability and gut microbiota composition.

Key Enzymatic Pathways

- Biosynthesis of L-Carnitine : GBB is converted to L-carnitine through a dioxygenase-mediated reaction. This process is vital for energy metabolism, particularly in muscle tissues.

- Microbial Metabolism : Recent studies indicate that GBB can be metabolized by gut microbiota into trimethylamine (TMA) and trimethylamine-N-oxide (TMAO), which are implicated in cardiovascular diseases .

Biological Effects

Research has demonstrated that GBB-d9 exhibits various biological activities that can impact cardiovascular health and metabolic functions.

Acetylcholine Receptor Binding

A notable study highlighted that GBB methyl ester (GBB-ME), a derivative closely related to GBB, binds to muscarinic acetylcholine receptors. This binding leads to physiological effects such as vasodilation and blood pressure reduction in animal models, suggesting potential pharmacological applications . However, GBB itself does not exhibit significant receptor binding or biological activity .

Case Studies and Research Findings

- Atherosclerosis and Gut Microbiota : In a study examining the role of dietary L-carnitine, it was found that GBB acts as a proatherogenic intermediate. The conversion of GBB to TMA by gut microbes contributes to increased TMAO levels, which are associated with cardiovascular risk .

- Effects on Cardiomyocytes : Investigations using cultured cardiomyocytes indicated that compounds derived from GBB influence mitochondrial respiration and glucose metabolism. Specifically, exposure to betaine derivatives like 5-aminovaleric acid betaine showed altered oxygen consumption rates in cardiomyocytes .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing gamma-butyrobetaine-d9 hydrochloride with high isotopic purity?

- Methodological Answer : Synthesis requires deuterium incorporation at specific positions (e.g., methyl groups). A common approach involves substituting hydrogen with deuterium via catalytic exchange or using deuterated precursors (e.g., D₂O or deuterated alkyl halides). Post-synthesis purification via HPLC or column chromatography is critical to remove non-deuterated impurities. Isotopic purity should be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR), with attention to residual proton signals at deuterated sites .

Q. Which analytical techniques are most reliable for characterizing this compound in metabolic studies?

- Methodological Answer : Use a combination of:

- LC-MS/MS for quantifying isotopic enrichment and metabolic turnover rates.

- ¹H/²H NMR to confirm deuterium placement and stability under physiological conditions.

- High-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic distribution.

- Stability testing (e.g., pH, temperature) to assess deuterium retention in biological matrices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound across different experimental models?

- Methodological Answer :

Compare variables : Check for differences in dosage, administration routes (oral vs. intravenous), and analytical methods (e.g., MS sensitivity).

Statistical reconciliation : Apply mixed-effects models to account for inter-study variability.

Deuterium stability : Assess if isotopic loss during metabolism skews results, using tracer studies with parallel non-deuterated controls .

Q. What experimental design principles optimize isotopic tracing studies of this compound in mitochondrial metabolism?

- Methodological Answer :

- Dose-response curves : Establish linear ranges for isotopic incorporation to avoid saturation artifacts.

- Time-course sampling : Collect data at multiple timepoints to capture dynamic turnover rates.

- Control groups : Include non-deuterated gamma-butyrobetaine and vehicle controls to isolate isotope-specific effects.

- Model systems : Prioritize in vitro mitochondrial isolates for mechanistic clarity before advancing to in vivo models .

Q. How should researchers address contradictory findings regarding this compound’s role in gut microbiota metabolism?

- Methodological Answer :

- Methodological audit : Compare culturing conditions (aerobic vs. anaerobic), bacterial strains, and isotopic labeling protocols.

- Meta-analysis : Use tools like PRISMA to systematically evaluate data quality and bias across studies.

- Mechanistic follow-up : Employ RNA-seq or metabolomics to identify microbiota-specific pathways influenced by deuterated compounds .

Q. What strategies enhance the reproducibility of this compound’s effects on carnitine biosynthesis in human cell lines?

- Methodological Answer :

- Standardize cell lines : Use CRISPR-validated models (e.g., HEK293 with stable carnitine palmitoyltransferase expression).

- Batch testing : Pre-screen deuterated compound batches for consistency in isotopic purity.

- Data normalization : Express results relative to housekeeping metabolites (e.g., ATP/ADP ratios) to control for cellular variability .

Methodological and Data Analysis Questions

Q. How can researchers integrate this compound’s isotopic data into broader metabolic flux models?

- Methodological Answer :

- Software tools : Use platforms like INCA (Isotopomer Network Compartmental Analysis) to map deuterium incorporation into metabolic networks.

- Validation : Cross-validate model predictions with experimental data from ¹³C-glucose or ¹⁵N-ammonium chloride tracing.

- Error margins : Report confidence intervals for flux rates derived from isotopic data .

Q. What are the critical pitfalls in interpreting deuterium retention data for this compound in long-term in vivo studies?

- Methodological Answer :

- Isotopic exchange : Monitor non-enzymatic deuterium loss in aqueous environments (e.g., plasma) via control experiments.

- Tissue-specific effects : Compare deuterium retention in target tissues (e.g., liver, muscle) using ex vivo MS imaging.

- Statistical power : Use sample size calculations (e.g., G*Power) to ensure adequate detection of small isotopic effects .

Cross-Disciplinary Research Questions

Q. How can this compound be applied to study cross-talk between mitochondrial beta-oxidation and epigenetic regulation?

- Methodological Answer :

- Integrated assays : Combine isotopic tracing with chromatin immunoprecipitation (ChIP-seq) to link metabolic flux to histone acetylation.

- Knockdown models : Use siRNA targeting carnitine shuttle enzymes to isolate beta-oxidation’s role in epigenetic changes.

- Data triangulation : Correlate deuterium enrichment data with transcriptomic/proteomic profiles .

Properties

IUPAC Name |

4-[tris(trideuteriomethyl)azaniumyl]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKTORAJTTYIW-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.